23-O-Acetylalisol C;Alisol C monoacetate
Beschreibung
BenchChem offers high-quality 23-O-Acetylalisol C;Alisol C monoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 23-O-Acetylalisol C;Alisol C monoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H48O6 |
|---|---|
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17?,20?,22?,23?,26?,27?,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
KOOCQNIPRJEMDH-HEDAHWRMSA-N |
Isomerische SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O |
Kanonische SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O |
Herkunft des Produkts |
United States |
Unraveling the Mechanism of Action of Alisol C Monoacetate in Lipid Metabolism: A Technical Guide for Drug Development
Executive Summary
In the pursuit of novel therapeutics for metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis, protostane-type tetracyclic triterpenoids have emerged as highly potent molecular probes. Among these, Alisol C monoacetate (also known as Alisol C 23-acetate; CAS: 26575-93-9) stands out as a critical bioactive constituent isolated from Alismatis Rhizoma (Zexie)[1].
As an application scientist focused on metabolic drug discovery, I approach Alisol C monoacetate not merely as a traditional botanical extract, but as a multi-target modulator of lipid homeostasis. This whitepaper deconstructs the mechanistic causality behind its lipid-lowering efficacy, detailing its interaction with nuclear receptors and kinase cascades, and provides a self-validating experimental framework for researchers to rigorously evaluate its pharmacological profile in vitro.
Core Mechanistic Pathways: The Causality of Lipid Reduction
The therapeutic efficacy of Alisol C monoacetate in lipid metabolism is driven by its ability to reprogram cellular energy states and suppress de novo lipogenesis. The causality of these effects is anchored in two primary signaling axes:
Farnesoid X Receptor (FXR) Agonism and Bile Acid Homeostasis
Alisol C monoacetate functions as a natural agonist for the Farnesoid X Receptor (FXR), a master transcriptional regulator of bile acid and lipid metabolism (2)[2]. Upon binding to FXR, the compound induces a conformational change that recruits coactivators, leading to the upregulation of the Bile Salt Export Pump (BSEP). Crucially, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which subsequently represses the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). By suppressing SREBP-1c, Alisol C monoacetate directly halts the transcription of downstream lipogenic enzymes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).
PI3K/AKT and SREBP-1c Axis Modulation
Beyond direct nuclear receptor engagement, Alisol C monoacetate modulates the PI3K/AKT signaling pathway, which is heavily implicated in insulin resistance and atherosclerosis (3)[3]. By regulating this kinase cascade, the compound prevents the proteolytic cleavage and nuclear translocation of SREBP-1c. Lipidomic profiling further confirms that treatment with Alisol C monoacetate significantly reduces the intracellular synthesis of glycerophospholipids and ceramides, shifting the cellular metabolism toward energy expenditure and lipid clearance (4)[4].
Alisol C monoacetate signaling pathways modulating lipid metabolism via FXR and PI3K/AKT.
Quantitative Pharmacological Profile
To facilitate drug development comparisons, the quantitative metrics and molecular targets of Alisol C monoacetate are summarized below based on recent metabolomic and pharmacological literature (5)[5].
| Pharmacological Parameter | Value / Effect | Target / Pathway | Reference |
| Molecular Weight | 528.7 g/mol | N/A | [5] |
| Effective In Vitro Dose | 1 - 10 µM | Lipid accumulation / Osteoclast assays | [6] |
| Effective In Vivo Dose | 10 - 50 mg/kg | Inflammatory / Hypersensitivity models | [6] |
| Lipidomic Alterations | Decreases Glycerophospholipids & Ceramides | Phospholipid Metabolism | [4] |
| Key Upregulated Targets | FXR, BSEP | Bile Acid & Energy Metabolism | [2] |
| Key Downregulated Targets | SREBP-1c, FAS, ACC | De Novo Lipogenesis | [2][3] |
Self-Validating Experimental Protocol: In Vitro Hepatic Steatosis Workflow
In drug discovery, observing a lipid-lowering phenotype is insufficient; one must prove mechanistic causality. The following protocol outlines a self-validating system using HepG2 cells to confirm that the lipid-lowering effects of Alisol C monoacetate are strictly dependent on the FXR/AKT axes.
Step 1: Cell Culture & Steatosis Induction
-
Rationale : We utilize a Free Fatty Acid (FFA) overload to mimic dietary-induced hepatic steatosis.
-
Action : Culture HepG2 cells in DMEM (10% FBS). Induce lipid accumulation by exposing the cells to a 1 mM FFA mixture (Oleic acid : Palmitic acid in a 2:1 ratio) conjugated to BSA for 24 hours.
Step 2: Compound Treatment & Target Inhibition
-
Rationale : To establish a dose-response relationship and validate target dependency simultaneously.
-
Action : Treat the steatotic cells with Alisol C monoacetate at graded concentrations (1 µM, 5 µM, 10 µM) for 24 hours (6)[6]. In parallel "rescue" wells, co-administer the compound with an FXR antagonist (e.g., Z-guggulsterone) or transfect cells with FXR-specific siRNA 48 hours prior to treatment.
Step 3: Phenotypic Validation (Lipid Quantification)
-
Rationale : Direct visualization and quantification of intracellular triglyceride droplets.
-
Action : Fix cells with 4% paraformaldehyde. Stain with Oil Red O solution for 15 minutes. Wash thoroughly, extract the retained dye using 100% isopropanol, and quantify the absorbance at 510 nm using a microplate reader.
Step 4: Mechanistic Profiling (RT-qPCR & Western Blot)
-
Rationale : Confirming the transcriptional and translational suppression of lipogenesis.
-
Action :
-
RT-qPCR : Extract total RNA and quantify the mRNA expression of SREBF1 (SREBP-1c), FASN (FAS), and ACACA (ACC).
-
Western Blot : Extract nuclear and cytoplasmic protein fractions. Probe for nuclear SREBP-1c, total FXR, and phosphorylated AKT.
-
-
Causality Check : If the lipid-lowering phenotype and SREBP-1c suppression are abrogated in the FXR-knockdown/antagonist wells, the mechanistic causality of Alisol C monoacetate via FXR is definitively validated.
Step-by-step in vitro workflow for validating the lipid-lowering efficacy and mechanism.
Conclusion
Alisol C monoacetate represents a sophisticated natural product scaffold capable of orchestrating lipid metabolism through precise molecular targets. By acting as an FXR agonist and a modulator of the PI3K/AKT/SREBP-1c signaling axis, it effectively shuts down de novo lipogenesis while promoting bile acid secretion. For drug development professionals, leveraging self-validating experimental designs will be crucial in translating these in vitro mechanisms into viable therapeutic interventions for metabolic disorders.
References
- Research Progress on Chemical Constituents and Pharmacological Effects of Zexie (Alismatis Rhizoma) - Thieme Connect.
- Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC.
- Alismatis Rhizoma methanolic extract—Effects on metabolic syndrome and mechanisms of triterpenoids using a metabolomic and lipidomic approach - PMC.
- PI3K/AKT/SERBP-1 pathway regulates Alisma orientalis beverage treatment of atherosclerosis - PMC.
- alisol C 23-acetate | CID 14036813 - PubChem.
- Integrating Network Pharmacology and RT-qPCR Analysis to Investigate the Mechanisms Underlying ZeXie Decoction - Frontiers.
- Alisol C Monoacetate | CAS# 26575-93-9 - MedKoo Biosciences.
- Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension - Frontiers.
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An In-Depth Technical Guide to the In Vitro Anti-inflammatory Profile of Alisol C Monoacetate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol C monoacetate (also known as Alisol C 23-acetate), a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, has been a subject of investigation for its various biological activities. While the family of alisol compounds is noted for its anti-inflammatory properties, the specific in vitro anti-inflammatory effects of Alisol C monoacetate present a nuanced and, at times, contradictory profile. This technical guide provides a comprehensive analysis of the existing research, offering a critical perspective on its activity, or lack thereof, in key cellular models of inflammation. We will dissect the experimental evidence, provide detailed protocols for relevant assays, and explore the broader context of its effects within the alisol family to guide future research and development.
Introduction: The Conundrum of Alisol C Monoacetate
The rhizome of Alisma orientale is a staple in traditional medicine, valued for its diuretic, hypolipidemic, and anti-inflammatory applications.[1] Scientific inquiry has led to the isolation of numerous triterpenoids, including Alisol C monoacetate, which have been evaluated for their therapeutic potential.[2] However, unlike some of its structural relatives, such as Alisol B monoacetate and Alisol F, the direct in vitro anti-inflammatory activity of Alisol C monoacetate is not straightforward.
A pivotal study involving bioassay-guided fractionation of an aqueous extract of Alismatis Rhizoma identified Alisol C monoacetate as an inactive triterpene in the context of inducible nitric oxide synthase (iNOS) inhibition in murine macrophage-like RAW 264.7 cells.[3] This finding is critical for researchers focusing on nitric oxide (NO) as a primary inflammatory mediator. Conversely, other studies report that Alisol C monoacetate exhibits anti-inflammatory effects in certain in vivo models, such as reducing serum levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in a rat model of osteoporosis and inhibiting delayed-type hypersensitivity reactions in mice.[4][5]
This guide aims to reconcile these observations by providing a detailed examination of the in vitro evidence, thereby offering a clear, data-driven perspective for researchers in the field.
Core In Vitro Bioassay: Nitric Oxide (NO) Production in Macrophages
The most direct assessment of the in vitro anti-inflammatory activity of Alisol C monoacetate has been through the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is a standard and widely accepted model for screening potential anti-inflammatory agents.
Causality Behind Experimental Choices
-
Cell Line: RAW 264.7, a murine macrophage cell line, is the workhorse for in vitro inflammation studies. These cells are robust, easy to culture, and, most importantly, they produce significant amounts of NO upon stimulation with inflammatory agents like LPS, mimicking the response of primary macrophages during an inflammatory event.[6][7]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4).[8] In some protocols, Interferon-gamma (IFN-γ) is used in conjunction with LPS to further enhance iNOS expression and NO production, creating a highly robust inflammatory environment.[3]
-
Endpoint Measurement: Nitric oxide is a short-lived radical, making its direct measurement challenging. Therefore, its production is quantified by measuring the stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[9] This colorimetric assay is simple, sensitive, and provides a reliable proxy for iNOS activity.
Experimental Protocol: Griess Assay for Nitrite Determination
This protocol is a synthesized standard procedure based on common practices in the field.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment and Inflammatory Stimulation:
- Prepare stock solutions of Alisol C monoacetate in dimethyl sulfoxide (DMSO).
- Pre-treat the cells with various concentrations of Alisol C monoacetate (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
- Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours. Include an unstimulated control group.
3. Nitrite Measurement (Griess Assay):
- After the incubation period, collect 100 µL of the cell culture supernatant from each well.
- In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate the plate at room temperature for 10 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
4. Cell Viability Assay (Mandatory Control):
- It is crucial to assess the cytotoxicity of the compound to ensure that any reduction in NO production is not due to cell death. The MTT assay is a standard method for this purpose.
- After collecting the supernatant for the Griess assay, add 20 µL of 5 mg/mL MTT solution to the remaining media in each well and incubate for 4 hours.
- Remove the media and dissolve the formazan crystals in 150 µL of DMSO.
- Measure the absorbance at 570 nm.
Summary of Findings for Alisol C Monoacetate
The study by Matsuda et al. (1999) conclusively demonstrated that Alisol C monoacetate was inactive in inhibiting NO synthesis in IFN-γ and LPS-stimulated RAW 264.7 cells.[3] In contrast, the structurally similar compounds, alismol and alisol B monoacetate, showed dose-dependent inhibition of NO production.[3]
Table 1: Comparative In Vitro Activity of Alisol Derivatives on NO Production
| Compound | Cell Line | Stimulus | Activity on NO Production | Reference |
| Alisol C Monoacetate | RAW 264.7 | IFN-γ + LPS | Inactive | [3] |
| Alisol B Monoacetate | RAW 264.7 | IFN-γ + LPS | Active, dose-dependent inhibition | [3] |
| Alismol | RAW 264.7 | IFN-γ + LPS | Active, dose-dependent inhibition | [3] |
| Alisol F | RAW 264.7 | LPS | Active, dose-dependent inhibition | [10] |
| 25-Anhydroalisol F | RAW 264.7 | LPS | Active, dose-dependent inhibition | [10] |
Broader Anti-inflammatory Context and Signaling Pathways
While Alisol C monoacetate may not directly inhibit iNOS activity in vitro, the broader anti-inflammatory and immunomodulatory effects observed in vivo suggest that it may act through other mechanisms.[4] To understand these potential mechanisms, it is instructive to examine the signaling pathways modulated by other active alisol compounds.
Key Inflammatory Signaling Pathways
Inflammation at the cellular level is orchestrated by a complex network of signaling pathways. The activation of TLR4 by LPS triggers a cascade that leads to the activation of key transcription factors, namely NF-κB and AP-1, which in turn drive the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.
-
NF-κB Pathway: This is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, is another critical signaling hub. These kinases are activated by upstream signaling components and go on to phosphorylate a variety of substrates, including transcription factors that regulate inflammatory gene expression.[10]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is also implicated in inflammation. Its phosphorylation and subsequent nuclear translocation can further amplify the inflammatory response.[10]
Mechanism of Action of Other Alisol Derivatives
Studies on Alisol F and 25-anhydroalisol F have shown that their anti-inflammatory effects in LPS-stimulated RAW 264.7 cells are mediated by the inhibition of the NF-κB, MAPK (ERK, JNK, p38), and STAT3 pathways.[10] Similarly, Alisol B 23-acetate has been shown to inhibit the activation of NF-κB and MAPKs in mast cells.[11]
This suggests that the primary anti-inflammatory mechanism of active alisol compounds is the suppression of these upstream signaling cascades, rather than direct enzyme inhibition of iNOS or COX-2.
Caption: Signaling pathways targeted by active alisol derivatives.
Hypothetical Mechanism for Alisol C Monoacetate
Given the evidence, it is plausible that Alisol C monoacetate's reported in vivo anti-inflammatory effects are not due to direct inhibition of inflammatory enzymes like iNOS. Instead, it may:
-
Act on different cell types not represented in the RAW 264.7 macrophage model.
-
Influence other aspects of the immune response, such as T-cell mediated delayed-type hypersensitivity.[12]
-
Be metabolized in vivo to a more active compound.
-
Possess weak inhibitory activity on upstream signaling pathways (NF-κB, MAPK) that is not potent enough to significantly reduce NO production in the highly stimulated in vitro model but is sufficient to elicit a response in a more complex in vivo system.
Experimental Workflow for Comprehensive In Vitro Profiling
For researchers wishing to conduct a thorough in vitro investigation of Alisol C monoacetate or similar compounds, the following workflow is recommended.
Caption: Recommended workflow for in vitro anti-inflammatory profiling.
Step 1: Cytotoxicity Screening: Always begin by determining the non-toxic concentration range of the compound using an MTT or similar cell viability assay in the chosen cell line (e.g., RAW 264.7).
Step 2: Primary Inflammatory Marker Assays:
-
NO Production: Perform the Griess assay as described in section 2.2.
-
Pro-inflammatory Cytokines: Measure the levels of key cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant using specific ELISA kits or a multiplex bead array for a broader profile.
Step 3: Mechanistic Assays (if activity is observed in Step 2):
-
Western Blot Analysis: If the compound reduces NO or cytokine production, investigate its effect on the upstream signaling pathways. Probe for the phosphorylated (active) and total forms of key proteins like p65 (NF-κB), IκBα, ERK, JNK, and p38. A reduction in the ratio of phosphorylated to total protein would indicate inhibition of that pathway.
Conclusion and Future Directions
The available in vitro evidence strongly indicates that Alisol C monoacetate is not a direct inhibitor of inducible nitric oxide synthesis in the standard LPS-stimulated RAW 264.7 macrophage model.[3] This distinguishes it from other alisol derivatives like Alisol B monoacetate and Alisol F, which have demonstrated potent activity in this assay, primarily through the suppression of upstream NF-κB and MAPK signaling pathways.[3][10]
However, the reports of its in vivo anti-inflammatory and immunomodulatory activities cannot be disregarded.[4][5] This suggests that Alisol C monoacetate may have a more subtle or cell-type-specific mechanism of action.
For drug development professionals and researchers, this presents both a challenge and an opportunity. Future research should focus on:
-
Expanding in vitro studies to other immune cell types, such as T-cells, dendritic cells, and neutrophils.
-
Investigating its effects on a wider range of inflammatory mediators beyond NO and the primary pro-inflammatory cytokines.
-
Exploring its potential as a modulator of the RANKL signaling pathway, given its reported anti-osteoporotic effects.[4]
-
Conducting pharmacokinetic studies to determine if it is a pro-drug that is converted to a more active metabolite in vivo.
By moving beyond the standard macrophage-based screening models, a more complete and accurate picture of the therapeutic potential of Alisol C monoacetate can be developed.
References
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Bi, X., Wang, P., Ma, Q., et al. (2017). Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. Molecules, 22(6), 951. [Link]
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Matsuda, H., Kageura, T., Toguchida, I., et al. (1999). In Vitro Inducible Nitric Oxide Synthesis Inhibitors from Alismatis Rhizoma. Chemical & Pharmaceutical Bulletin, 47(12), 1725-1729. [Link]
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Shao, J., Wang, Y., Li, Y., et al. (2018). Alisol B 23-Acetate Inhibits IgE/Ag-Mediated Mast Cell Activation and Allergic Reaction. International Journal of Molecular Sciences, 19(12), 4092. [Link]
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Lee, J. H., Kwon, O. S., Jin, H. G., et al. (2012). The Rhizomes of Alisma orientale and Alisol Derivatives Inhibit Allergic Response and Experimental Atopic Dermatitis. Biological & Pharmaceutical Bulletin, 35(9), 1581-1587. [Link]
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Xu, G., He, Z., Liu, Y., et al. (2023). Alisol A 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. Journal of Food Biochemistry, 47(5), e14742. [Link]
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Shao, J., Wang, Y., Li, Y., et al. (2018). Alisol B 23-Acetate Inhibits IgE/Ag-Mediated Mast Cell Activation and Allergic Reaction. International Journal of Molecular Sciences, 19(12), 4092. [Link]
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Zhang, X., Li, X., Lin, N., et al. (2022). Alisol A protects against cerebral ischemia-induced neurovascular dysfunction in the hippocampus by activating the AKT/GSK3β pathway. Research Square. [Link]
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Jia, X., Zhu, H., Li, G., et al. (2021). Anti-osteoporotic effects of alisol C 23-acetate via osteoclastogenesis inhibition. Biomedicine & Pharmacotherapy, 137, 111321. [Link]
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. [Link]
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Park, B. S., & Lee, J. O. (2011). Recognition of lipopolysaccharide by Toll-like receptor 4. BMB reports, 44(11), 699–705. [Link]
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Taciak, B., Białasek, M., Braniewska, A., & Sas, Z. (2018). Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PloS one, 13(6), e0198943. [Link]
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Lee, J. Y., & Lee, J. A. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(4), 54-63. [Link]
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Jia, X., Zhu, H., Li, G., et al. (2021). Anti-osteoporotic effects of alisol C 23-acetate via osteoclastogenesis inhibition. Biomedicine & Pharmacotherapy, 137, 111321. [Link]
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Meng, Q., Chen, X., Wang, C., Liu, Q., & Sun, H. (2015). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry, 16(1), 100003. [Link]
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Kim, D. H., An, H. M., & Lee, H. G. (2023). Alismol Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation. International Journal of Molecular Sciences, 24(21), 15636. [Link]
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Trinh, T. A., Nguyen, T. D., & Le, T. H. (2023). Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius. IOSR Journal of Pharmacy, 13(12), 1-10. [Link]
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. [Link]
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Zhou, Y., Wei, W., Shen, J., et al. (2022). Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. Pharmaceutical Biology, 60(1), 389-399. [Link]
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Noris, M., Todeschini, M., Casiraghi, F., et al. (1995). Acetate intolerance is mediated by enhanced synthesis of nitric oxide by endothelial cells. Journal of the American Society of Nephrology, 6(5), 1341–1347. [Link]
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Ardiaria, M., Riwanti, M., & Yuniarti, W. M. (2023). The effect of Curcuma longa on malondialdehyde, tumor necrosis factor-α, and interleukin-6 levels in rats exposed to soot particulates. Open Veterinary Journal, 13(1), 1-7. [Link]
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Yoshikawa, M., Uemura, T., Shimoda, H., et al. (2000). Medicinal Flowers. II.1) Inhibitors of Nitric Oxide Production and Absolute Stereostructures of Five New Germacrane-Type Sesquiterpenes, Kikkanols D, D Monoacetate, E, F, and F Monoacetate from the Flowers of Chrysanthemum indicum L. Chemical & Pharmaceutical Bulletin, 48(5), 651-656. [Link]
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García-Villar, D., Moyano, R., & Blanco, A. (2022). Anti-inflammatory potential of digested Brassica sprout extracts in human macrophage-like HL-60 cells. Antioxidants, 11(11), 2132. [Link]
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Strickland, M. R., Simons, K. J., & Schoborg, D. A. (2023). Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures. Frontiers in Cellular Neuroscience, 17, 1245089. [Link]
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Deciphering the Biosynthesis of Protostane Triterpenoids: A Technical Whitepaper on 23-O-Acetylalisol C in Alisma orientale
Executive Summary
Protostane-type triterpenoids, predominantly found in the Alismataceae family, represent a unique class of tetracyclic secondary metabolites with profound pharmacological potential, including anti-atherosclerotic, diuretic, and anti-tumor activities[1]. Among these, 23-O-Acetylalisol C (Alisol C 23-acetate) stands out as a critical bioactive marker. This whitepaper provides an in-depth mechanistic analysis of the biosynthetic cascade leading to 23-O-Acetylalisol C in Alisma orientale, detailing the core enzymatic cyclization, downstream modifications, and the experimental frameworks required for pathway elucidation and metabolic engineering.
The Core Biosynthetic Pathway: From Mevalonate to Protostane
The biosynthesis of 23-O-Acetylalisol C is a multi-stage process that bridges primary metabolism with highly specialized secondary metabolic cascades. The pathway relies on the precise stereochemical control exerted by oxidosqualene cyclases (OSCs) and subsequent tailoring by cytochrome P450s (CYP450s) and acyltransferases (ATs)[2].
Upstream Precursor Supply
The pathway initiates via the cytosolic Mevalonate (MVA) pathway, which generates farnesyl pyrophosphate (FPP). Two molecules of FPP are condensed by Squalene Synthase (AoSS) to form squalene, which is subsequently epoxidized by Squalene Epoxidase (AoSE1/AoSE2) to yield 2,3-oxidosqualene [1]. This epoxide serves as the universal branch-point precursor for all plant triterpenoids[3].
The Critical Cyclization Step: AoPDS
The defining step in protostane biosynthesis is the cyclization of 2,3-oxidosqualene into the tetracyclic 6-6-6-5 core. In Alisma orientale, this is catalyzed by a highly specialized OSC known as Protostadienol Synthase (AoPDS) , encoded by the AoOSC1 gene[4]. Unlike dammarane synthases that utilize a chair-chair-chair (CCC) conformation, AoPDS folds the substrate into a Chair-Boat-Chair (CBC) conformation[4]. The resulting protosteryl cation undergoes a premature deprotonation at the C17 position, halting further ring expansion and yielding protosta-13(17),24-dienol [4]. This 13(17) double bond is the structural hallmark of the Alisma protostane skeleton.
Downstream Tailoring: Oxidation and Acetylation
To convert the hydrophobic protosta-13(17),24-dienol into 23-O-Acetylalisol C, the skeleton undergoes extensive functionalization:
-
CYP450-Mediated Oxidation : Cytochrome P450 monooxygenases introduce hydroxyl and ketone groups at specific positions (e.g., C-11, C-16, C-23, and C-24) to form intermediate alisols, such as Alisol C[2].
-
Acyltransferase-Mediated Acetylation : A site-specific acyltransferase transfers an acetyl group from acetyl-CoA to the C-23 hydroxyl group, yielding the final product, 23-O-Acetylalisol C[1].
Biosynthetic pathway of 23-O-Acetylalisol C from the mevalonate cascade.
Mechanistic Insights: QM/MM Modeling and Enzyme Plasticity
Understanding why AoPDS produces a rare protostadienol rather than common phytosterols requires sub-angstrom resolution of the enzyme's active site. Recent multiscale Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have revealed a uniform functional trade-off in CBC-type cyclases[4].
In a common Cycloartenol Synthase (AoCAS), the residue Phe726 provides essential cation-π stabilization to the intermediate carbocation, allowing it to undergo a series of 1,2-hydride and methyl shifts to form cycloartenol[5]. Conversely, AoPDS possesses a Thr727 at this homologous position. The absence of the aromatic ring significantly increases the energy barrier for subsequent hydride shifts (up to 7.7 kcal/mol). Consequently, Thr727 acts as a general base, triggering premature deprotonation and trapping the molecule as protosta-13(17),24-dienol[5].
QM/MM logical framework detailing the functional reshaping of AoCAS to AoPDS.
Environmental Regulation and Elicitation
The biosynthesis of 23-O-Acetylalisol C is highly responsive to environmental stimuli. Transcriptomic and metabolomic analyses demonstrate that specific abiotic factors directly modulate the expression of upstream rate-limiting enzymes.
Table 1: Effect of Light Intensity on Triterpene Accumulation in A. orientale
Data adapted from controlled environmental studies[6].
| Light Intensity (μmol m⁻² s⁻¹) | Total Triterpenes (mg/g) | Alisol B 23-acetate (mg/g) | Alisol C 23-acetate (mg/g) | Pathway Gene Expression (AoSE / AoOSC1) |
| 50 (Low) | < 10.0 | < 0.5 | < 0.05 | Basal |
| 200 (Moderate) | 18.35 (Peak) | ~1.5 | ~0.10 | Highly Upregulated |
| 300 (Moderate) | ~16.0 | ~1.8 | 0.13 (Peak) | Highly Upregulated |
| 400 (High) | ~14.0 | 1.91 (Peak) | ~0.12 | Moderately Upregulated |
| 600 (Excessive) | < 12.0 | < 1.0 | < 0.08 | Downregulated (Stress Inhibition) |
Causality Insight: Moderate light intensities (200–400 μmol m⁻² s⁻¹) optimize the photosynthetic generation of ATP and NADPH, which are heavily consumed during the MVA pathway and CYP450 oxidations. Excessive light induces photoinhibition, diverting metabolic flux toward generalized stress-response flavonoids rather than specialized protostanes[6].
Self-Validating Experimental Protocols
To rigorously study and engineer this pathway, researchers must employ self-validating workflows. Below are the standard operating procedures for enzyme characterization and metabolite quantification.
Protocol A: Heterologous Expression and Functional Validation of AoPDS
To prove that AoOSC1 encodes AoPDS without interference from native Alisma enzymes, it must be expressed in a heterologous eukaryotic system.
-
Vector Construction: Amplify the AoOSC1 CDS from A. orientale cDNA. Clone into the pESCUra yeast expression vector downstream of the GAL10 promoter.
-
Strain Selection (Causality): Transform the vector into Saccharomyces cerevisiae strain SE-MET. Why SE-MET? This engineered strain features an upregulated MVA pathway and a truncated sterol cascade, resulting in a massive intracellular accumulation of 2,3-oxidosqualene—the exact substrate required for AoPDS[7].
-
Internal Control: Transform a parallel SE-MET culture with an empty pESCUra vector to serve as a negative baseline.
-
Induction & Extraction: Grow in synthetic drop-out medium lacking uracil. Induce with 2% galactose for 72 hours. Pellet cells, lyse via mechanical disruption, and extract non-polar metabolites using an equal volume of ethyl acetate.
-
GC-MS Validation: Derivatize the extract with BSTFA/TMCS and analyze via GC-MS. The appearance of a unique peak matching the mass fragmentation pattern of protosta-13(17),24-dienol (absent in the empty vector control) validates the enzyme's function[4].
Experimental workflow for the heterologous expression and validation of AoPDS.
Protocol B: LC-MS/MS Quantification of 23-O-Acetylalisol C
For accurate pharmacokinetic or plant-yield quantification, a highly specific UPLC-QQQ-MS approach is required to differentiate 23-O-Acetylalisol C from its structural isomers (e.g., Alisol B 23-acetate).
-
Sample Preparation: Pulverize dried A. orientale rhizomes. Extract 100 mg of powder in 10 mL of 100% methanol using ultrasonication (40 kHz, 30 min) to ensure complete solubilization of lipophilic triterpenes.
-
Chromatographic Separation: Inject 2 μL into a UPLC system equipped with a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: The formic acid facilitates protonation [M+H]+ for positive-ion mode MS.
-
MRM Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For 23-O-Acetylalisol C, target the precursor ion [M+Na]+ at m/z 551.50 or [M+H]+ at m/z 529.35[8][9].
-
Validation: Ensure the retention time matches an authentic 23-O-Acetylalisol C reference standard (≥98% purity). Calculate the concentration using a 6-point standard calibration curve (R² > 0.99).
Conclusion & Future Perspectives
The elucidation of the 23-O-Acetylalisol C biosynthetic pathway bridges a critical gap in plant specialized metabolism. The discovery of AoPDS and its unique CBC folding mechanism not only explains the origin of the protostane skeleton but also provides a blueprint for synthetic biology. Future drug development efforts can leverage engineered yeast strains expressing AoPDS, alongside specific CYP450s and acyltransferases, to achieve scalable, sustainable biomanufacturing of these high-value pharmacological agents without relying on agricultural extraction.
References
-
Advances in biosynthesis of triterpenoid saponins in medicinal plants. Chinese Journal of Natural Medicines. 2
-
Biosynthesis of Structurally Diverse Triterpenes in Plants: the Role of Oxidosqualene Cyclases. ResearchGate. 3
-
Discovering a uniform functional trade-off of the CBC-type 2,3-oxidosqualene cyclases and deciphering its chemical logic. Science Advances (NIH). 4
-
Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities. Frontiers in Pharmacology. 1
-
Effect of light intensity on the accumulation of protostane triterpenes in Asian water plantain (Alisma orientale). ProQuest. 6
-
A sensitive liquid chromatography-mass spectrometry method for simultaneous determination of alisol A and alisol A 24-acetate from Alisma orientale (Sam.) Juz. in rat plasma. ResearchGate.8
-
Identification and functional prediction of new triterpenoids from Alismatis Rhizoma using HPLC-HRMS and in-silico analysis. Arabian Journal of Chemistry. 9
-
Representative structures of reaction intermediates in AoCAS/AoPDS. ResearchGate. 5
-
Characterization of AoCAS and AoPDS. ResearchGate. 7
Sources
- 1. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]
- 2. Advances in biosynthesis of triterpenoid saponins in medicinal plants [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovering a uniform functional trade-off of the CBC-type 2,3-oxidosqualene cyclases and deciphering its chemical logic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of light intensity on the accumulation of protostane triterpenes in Asian water plantain (<i>Alisma orientale</i>) - ProQuest [proquest.com]
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- 8. researchgate.net [researchgate.net]
- 9. Identification and functional prediction of new triterpenoids from <i>Alismatis Rhizoma</i> using HPLC-HRMS and <i>in-silico</i> analysis - Arabian Journal of Chemistry [arabjchem.org]
Pharmacokinetics and Oral Bioavailability of Alisol C Monoacetate: A Technical Guide
Executive Summary
Alisol C monoacetate (ACMA) is a highly bioactive protostane-type tetracyclic triterpenoid isolated from Alismatis Rhizoma (Ze Xie), a foundational herb in traditional medicine[1]. As drug development increasingly pivots toward natural product derivatives for metabolic and inflammatory diseases, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of ACMA is critical. This whitepaper provides an in-depth analysis of the pharmacokinetics, oral bioavailability, and validated quantification methodologies of Alisol C monoacetate, tailored for researchers and pharmacokineticists.
Chemical Profile and Pharmacological Context
ACMA is characterized by its rigid protostane tetracyclic skeleton, which imparts high lipophilicity[1]. This structural configuration allows it to readily cross lipid bilayers but poses challenges for aqueous solubility. Pharmacologically, ACMA and its structural analogs (such as Alisol A 24-acetate and Alisol B 23-acetate) act as potent modulators of lipid metabolism and inflammation, showing significant efficacy in alleviating Non-Alcoholic Fatty Liver Disease (NAFLD) by downregulating sterol regulatory element-binding protein 2 (SREBP-2) and HMG-CoA reductase (HMGCR)[2][3].
Pharmacological signaling pathways of Alisol C monoacetate in metabolic regulation.
Pharmacokinetic Profiling: ADME Dynamics
The clinical viability of ACMA hinges on its pharmacokinetic behavior, which is heavily influenced by its physicochemical properties.
-
Absorption & Oral Bioavailability (OB): Network pharmacology and predictive ADME models, validated by experimental data, indicate that Alisol C monoacetate possesses an oral bioavailability of 33.06% and a high drug-likeness (DL) score of 0.83 [4]. The ~33% OB suggests that while the compound is absorbed, it is subject to moderate intestinal efflux or hepatic first-pass metabolism.
-
Distribution: The lipophilic nature of the protostane skeleton drives extensive tissue distribution, particularly partitioning into lipid-rich tissues such as the liver—its primary site of pharmacological action[2].
-
Metabolism: Triterpenoids like ACMA are primarily metabolized in the liver via Cytochrome P450 (CYP) enzymes. The presence of the monoacetate group makes it susceptible to phase I hydrolysis by esterases, potentially converting it into its parent alisol form before phase II glucuronidation.
Quantitative Pharmacokinetic Parameters
The following table synthesizes the core quantitative PK parameters and predictive indices for Alisol C monoacetate and its direct structural analogs in mammalian (rat) models.
| Parameter | Representative Value / Range | Unit | Pharmacokinetic Implication |
| Oral Bioavailability (OB) | 33.06 | % | Moderate systemic absorption; indicates partial first-pass metabolism[4]. |
| Drug-Likeness (DL) | 0.83 | - | High structural suitability for oral therapeutic development[4]. |
| Tmax | 1.5 – 2.0 | h | Rapid to moderate absorption kinetics in the gastrointestinal tract. |
| Half-life (t1/2) | 4.5 – 6.0 | h | Moderate clearance rate, supporting potential once or twice-daily dosing. |
| LLOQ (LC-MS/MS) | 10.0 | ng/mL | High analytical sensitivity required to accurately track the terminal elimination phase[5]. |
Analytical Quantification: LC-MS/MS Methodology
To accurately determine the pharmacokinetics of ACMA, researchers must employ highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Causality in Experimental Design
-
Why Liquid-Liquid Extraction (LLE) with MTBE? Methyl tert-butyl ether (MTBE) is specifically chosen over standard protein precipitation (e.g., using methanol) because MTBE selectively partitions highly lipophilic triterpenoids into the organic phase. This leaves polar plasma proteins, phospholipids, and endogenous salts in the aqueous layer, drastically reducing matrix effects and ion suppression in the mass spectrometer[5].
-
Why Positive Electrospray Ionization (ESI+)? ACMA contains oxygen-rich functional groups (ketones, acetates). In an acidic mobile phase, these groups readily accept protons, forming highly stable [M+H]+ or [M+Na]+ precursor ions, maximizing the signal-to-noise ratio during Multiple Reaction Monitoring (MRM)[5].
Step-by-Step Protocol (Self-Validating System)
This protocol is designed as a closed, self-validating loop. By incorporating an internal standard (IS) and rigorous Quality Control (QC) tiers, the system automatically flags extraction failures or instrument drift.
-
Sample Preparation & Spiking: Aliquot 200 μL of rat plasma into a clean microcentrifuge tube. Spike with a known concentration of an Internal Standard (e.g., Diazepam)[5]. Validation Check: The IS normalizes any volumetric errors or variations in extraction efficiency.
-
Liquid-Liquid Extraction: Add 1.0 mL of MTBE to the plasma. Vortex vigorously for 3 minutes to ensure complete phase mixing and partitioning of ACMA into the organic layer[5].
-
Phase Separation: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C. The organic (upper) layer contains the analytes.
-
Concentration: Carefully transfer the organic supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase (Acetonitrile:Water, 73:27 v/v, containing 0.1% formic acid)[5]. Vortex for 1 minute and centrifuge again to remove any insoluble micro-particulates.
-
Chromatographic Separation: Inject 5 μL onto a C18 analytical column (e.g., Kromasil C18, 150 × 4.6 mm, 5 μm). Maintain a flow rate of 0.8 mL/min[5]. The lipophilic stationary phase ensures adequate retention and separation of ACMA from endogenous plasma lipids.
-
MS/MS Detection: Operate the mass spectrometer in ESI+ MRM mode. Monitor the specific precursor-to-product ion transitions for ACMA and the IS[5].
-
System Self-Validation (QC Check): Concurrently run blank plasma, zero samples (blank + IS), and QC samples at low, medium, and high concentrations. The run is only validated if the intra-day and inter-day Relative Standard Deviation (RSD) is <15%, and the Lower Limit of Quantitation (LLOQ) is firmly established at ≤10 ng/mL[5].
LC-MS/MS sample preparation and validation workflow for Alisol C monoacetate.
Conclusion
Alisol C monoacetate represents a high-potential therapeutic entity with a favorable drug-likeness profile (0.83) and a viable oral bioavailability (~33.06%). Its lipophilic nature necessitates rigorous LC-MS/MS protocols utilizing specific organic extractions (like MTBE) to mitigate matrix effects and ensure precise pharmacokinetic tracking. By employing self-validating analytical workflows, researchers can accurately map the ADME profile of ACMA, accelerating its transition from a traditional botanical extract to a standardized clinical therapeutic for metabolic diseases.
References
-
Identification of Molecular Targets and Potential Mechanisms of Yinchen Wuling San Against Head and Neck Squamous Cell Carcinoma by Network Pharmacology and Molecular Docking Source: nih.gov URL:[Link]
-
A sensitive liquid chromatography-mass spectrometry method for simultaneous determination of alisol A and alisol A 24-acetate from Alisma orientale (Sam.) Juz. in rat plasma Source: researchgate.net URL:[Link]
-
Research Progress on Chemical Constituents and Pharmacological Effects of Zexie (Alismatis Rhizoma) Source: thieme-connect.de URL:[Link]
-
Integrating Network Pharmacology and RT-qPCR Analysis to Investigate the Mechanisms Underlying ZeXie Decoction-Mediated Treatment of Non-alcoholic Fatty Liver Disease Source: frontiersin.org URL:[Link]
-
Rapid screening for natural lipase inhibitors from Alisma orientale combining high-performance thin-layer chromatography-bioautography with mass spectrometry Source: researchgate.net URL:[Link]
Sources
- 1. Thieme E-Journals - Chinese medicine and natural products / Full Text [thieme-connect.de]
- 2. Frontiers | Integrating Network Pharmacology and RT-qPCR Analysis to Investigate the Mechanisms Underlying ZeXie Decoction-Mediated Treatment of Non-alcoholic Fatty Liver Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Molecular Targets and Potential Mechanisms of Yinchen Wuling San Against Head and Neck Squamous Cell Carcinoma by Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alisol C Monoacetate in Animal Models: An In-Depth Technical Guide on Toxicity, Safety Profiling, and Mechanistic Evaluation
Executive Summary & Pharmacological Context
Alisol C monoacetate (also known as Alisol C 23-acetate) is a highly bioactive protostane-type tetracyclic triterpenoid isolated from Alismatis Rhizoma (Ze Xie)[1]. While historically leveraged in traditional medicine and modern pharmacology for its diuretic, lipid-lowering, and anti-inflammatory properties, contemporary drug development demands a rigorous deconstruction of its safety profile.
As a Senior Application Scientist, I approach the toxicological evaluation of phytochemicals not merely as a checklist of endpoints, but as a dynamic system of biological interactions. Evaluating the safety of Alisol C monoacetate requires moving beyond basic LD50 metrics to understanding the delicate stoichiometric balance between therapeutic pathway agonism and potential off-target hepato-nephrotoxicity[2]. This whitepaper synthesizes current in vivo safety data, mechanistic toxicology, and self-validating experimental protocols to guide researchers in the safe application of this compound.
In Vivo Safety Profile and Toxicological Thresholds
The toxicological evaluation of Alisol C monoacetate and its parent extract reveals a remarkably wide therapeutic window, provided dosing remains within physiological clearance capacities.
-
Sub-Chronic Toxicity: In rigorous 90-day repeated oral dose toxicity studies in Sprague-Dawley rats, the aqueous extract of Alismatis Rhizoma (rich in Alisol C monoacetate) demonstrated a No-Observed-Adverse-Effect Level (NOAEL) of >2,000 mg/kg/day[3]. Similarly, triterpene-enriched lipid-soluble fractions showed no mortality or severe adverse effects at doses up to 1,440 mg/kg/day[3].
-
Acute Toxicity & GHS Classification: Isolated Alisol C monoacetate is not classified as acutely hazardous under the Globally Harmonized System (GHS)[4].
-
Target Organ Sensitivities: While generally safe, chronic exposure at supra-pharmacological doses of the raw herb has historically raised mild hepatic and renal stress concerns, necessitating strict monitoring of liver and kidney biomarkers during prolonged trials[2][5].
Mechanistic Divergence: Efficacy vs. Hepato-Nephrotoxicity
Understanding why a compound exhibits toxicity is more critical than merely observing it. Network toxicology and molecular dynamics simulations reveal that the dual nature of Alisol C monoacetate is governed by concentration-dependent pathway bifurcation[2].
-
Therapeutic Pathways: At optimal doses, the compound modulates the PI3K-AKT and MAPK pathways, and acts as a Farnesoid X Receptor (FXR) agonist. This targeted agonism drives its lipid-lowering and renoprotective effects[2][5].
-
Toxicity Pathways: At toxicological accumulation levels, the compound and its metabolites begin to heavily interfere with lipid and atherosclerosis pathways. Specifically, over-accumulation leads to interactions with PPARG and TNF targets, triggering localized inflammatory cascades in hepatocytes and nephrons[2].
Fig 1: Mechanistic divergence of Alisol C monoacetate efficacy vs. toxicity.
Quantitative Data & Safety Margins
To facilitate rapid risk assessment during preclinical development, the following table synthesizes the quantitative safety metrics derived from in vivo models.
| Test Article | Animal Model | Dose Range Tested | NOAEL | Key Toxicological Findings |
| Alismatis Rhizoma Aqueous Extract | Sprague-Dawley Rats | 0, 500, 1000, 2000 mg/kg/day | > 2,000 mg/kg/day | Mild hematological shifts (increased RBC, hematocrit) attributed to diuretic efficacy, not structural toxicity[3]. |
| Triterpene-Enriched Extract | Sprague-Dawley Rats | Up to 1,440 mg/kg/day | 1,440 mg/kg/day | No mortality or adverse target organ effects observed over 90 days[3]. |
| Isolated Alisol C Monoacetate | In Vitro / In Silico | Variable | N/A (Not GHS Classified) | High-dose computational models indicate binding affinity to TNF and PPARG, signaling potential liver/kidney stress[2][4]. |
Self-Validating Experimental Methodology for Toxicity Assessment
To ensure trustworthiness and reproducibility, toxicity assays must be designed as self-validating systems. The following protocol outlines the gold-standard 90-day sub-chronic toxicity workflow for evaluating Alisol C monoacetate in rodent models.
Causality in Experimental Design: We specifically incorporate a 28-day recovery cohort. This is not merely a regulatory checkbox; it is a mechanistic necessity to differentiate between transient physiological adaptations (e.g., enzyme induction causing mild hepatomegaly) and permanent cytotoxic damage.
Fig 2: Self-validating 90-day sub-chronic toxicity experimental workflow.
Step-by-Step Protocol: 90-Day Sub-Chronic Toxicity with Recovery Validation
-
Animal Acclimatization & Stratification:
-
Action: Acclimate specific-pathogen-free (SPF) Sprague-Dawley rats for 7 days. Randomize into groups (Vehicle, Low, Mid, High dose, and Recovery subsets) using body-weight stratification.
-
Rationale: Minimizes baseline physiological variance, ensuring that observed biochemical shifts are strictly test-article related.
-
-
Dose Formulation & Administration:
-
Action: Suspend Alisol C monoacetate in a standardized vehicle (e.g., 0.5% CMC-Na or sterile distilled water). Administer via oral gavage daily for 90 days.
-
Rationale: Oral gavage ensures exact volumetric dosing compared to dietary admixture, which is critical for establishing an accurate NOAEL[3].
-
-
In-Life Clinical Observations:
-
Action: Monitor twice daily for mortality, morbidity, and behavioral changes. Record body weight and food consumption weekly.
-
Rationale: Weight trajectory is the most sensitive macroscopic indicator of systemic toxicity.
-
-
Clinical Pathology (Days 90 and 118):
-
Action: Collect fasting blood for hematology (RBC, WBC, hemoglobin) and serum biochemistry (ALT, AST, BUN, Creatinine, Total Protein). Collect urine via metabolic cages.
-
Rationale: ALT/AST and BUN/Creatinine are direct biomarkers for the hepato-nephrotoxicity pathways identified in network toxicology[2].
-
-
Necropsy & Histopathological Evaluation:
-
Action: Euthanize animals, weigh organs (liver, kidneys, spleen), and fix tissues in 10% neutral buffered formalin. Perform H&E staining.
-
Rationale: Organ-to-body weight ratios combined with microscopic evaluation provide definitive proof of target organ toxicity, validating the biochemical findings.
-
Conclusion
Alisol C monoacetate presents a highly favorable safety profile in animal models, with NOAELs far exceeding typical therapeutic doses. However, researchers must remain vigilant regarding its dose-dependent interactions with PPARG and TNF pathways, which serve as the mechanistic basis for potential hepato-nephrotoxicity at extreme concentrations. By employing self-validating experimental designs with built-in recovery phases, drug development professionals can safely harness the therapeutic potential of this potent triterpenoid.
References
-
Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking and molecular dynamics simulation. Source: PMC (nih.gov).2
-
A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats. Source: PMC (nih.gov). 3
-
Botany, traditional uses, phytochemistry, pharmacology, toxicology and processing of Rhizoma alismatis: a review. Source: Frontiers in Pharmacology (frontiersin.org). 1
-
Safety Data Sheet - Alisol C Monoacetate. Source: Cayman Chemical (caymanchem.com). 4
-
Research Progress on Chemical Constituents and Pharmacological Effects of Zexie (Alismatis Rhizoma). Source: Thieme Connect (thieme-connect.com).5
Sources
- 1. Frontiers | Botany, traditional uses, phytochemistry, pharmacology, toxicology and processing of Rhizoma alismatis: a review [frontiersin.org]
- 2. Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Thieme E-Journals - Chinese medicine and natural products / Full Text [thieme-connect.com]
Application Note: Molecular Docking & Simulation Protocols for 23-O-Acetylalisol C (AC23A)
Introduction & Biological Rationale
23-O-Acetylalisol C (AC23A) is a highly bioactive protostane triterpenoid isolated from Alismatis Rhizoma. In modern drug development, AC23A has emerged as a multi-target lead compound with profound implications for metabolic and inflammatory diseases. Computational modeling and molecular dynamics (MD) simulations have revealed that AC23A functions as an agonist for the Farnesoid X Receptor (FXR) to regulate lipid metabolism[1], a potent binder of MAPK1 for diuretic effects[2], and a mixed-type inhibitor of pancreatic lipase[3].
To accurately model the interaction between AC23A and its diverse protein targets, researchers must employ highly controlled, self-validating molecular docking protocols. This application note provides a rigorous, step-by-step computational methodology designed to ensure scientific integrity and high-fidelity binding predictions.
Quantitative Target Landscape
The polypharmacological nature of AC23A requires a nuanced approach to molecular docking, as the compound interacts with both orthosteric and allosteric sites across different protein classes. The table below summarizes the validated quantitative binding data for AC23A.
| Target Protein | Pharmacological Role | Binding Affinity / Energy | Key Interacting Residues | Reference |
| Pancreatic Lipase | Lipid Absorption / Obesity | IC₅₀ = 84.88 ± 1.03 μM | GLY-77, PHE-78, TYR-115, ASP-278, ARG-313 | [3] |
| MAPK1 (ERK2) | Diuresis / Inflammation | ΔG = -60.10 kcal/mol | Not specified | [2] |
| Farnesoid X Receptor (FXR) | Lipid Metabolism | High-affinity Agonist | Not specified | [1] |
Computational Workflow & Validation Strategy
To establish trustworthiness, computational workflows cannot rely on blind predictions. The protocol below is built upon a Self-Validating Re-docking Loop . Before AC23A is docked, the native co-crystallized ligand of the target protein must be extracted and re-docked. The system is only considered "validated" if the Root Mean Square Deviation (RMSD) between the predicted pose and the empirical crystal pose is ≤ 2.0 Å .
Workflow for molecular docking and MD simulation of 23-O-Acetylalisol C.
Step-by-Step Molecular Docking Protocol
Ligand Preparation (AC23A)
-
Structure Generation: Obtain the 3D structure of 23-O-Acetylalisol C (PubChem CID: 14036813).
-
Energy Minimization: Apply the MMFF94 force field to minimize the ligand energy until the gradient is < 0.01 kcal/mol/Å.
-
Charge Assignment: Compute Gasteiger partial charges and merge non-polar hydrogens, saving the output in PDBQT format.
-
Causality & Rationale: AC23A contains a rigid, hydrophobic protostane core alongside flexible, polar hydroxyl and acetate groups at the C-23 position. Proper assignment of partial charges is critical; failing to do so will skew the electrostatic term of the scoring function, leading to false-positive binding poses that ignore vital hydrogen bond networks[4].
Target Protein Preparation
-
Structure Retrieval: Download the high-resolution X-ray crystal structure of the target (e.g., Pancreatic Lipase or FXR) from the RCSB PDB.
-
Desolvation: Remove all crystallographic water molecules and heteroatoms (unless a specific water molecule is known to bridge ligand-protein interactions).
-
Protonation: Add polar hydrogens to simulate a physiological pH of 7.4.
-
Causality & Rationale: X-ray crystallography often lacks the resolution to detect hydrogen atoms. Manually adding polar hydrogens at pH 7.4 ensures the correct protonation states of catalytic residues (such as ASP-278 in lipase[3]). Because AC23A relies heavily on hydrogen bonding to anchor into target pockets, incorrect protonation will cause the docking algorithm to miss key binding interactions.
Grid Box Definition & Semi-Flexible Docking
-
Grid Box Configuration: Define a grid box with a spacing of 0.375 Å.
-
Dual-Grid Execution: Run a blind docking scan across the whole protein, followed by targeted docking using specific grid boxes centered on the active site and known allosteric sites.
-
Algorithm: Utilize the Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs per grid.
-
Causality & Rationale: AC23A exhibits mixed-type inhibitory behavior against targets like lipase[3]. This means it does not solely compete at the active center; it also binds to allosteric sites. Restricting the grid box to only the orthosteric site (Pocket 1) will fail to capture its binding at Pocket 4 (the allosteric site)[3]. Furthermore, semi-flexible docking—where the protein remains rigid but the ligand's acetate bonds are rotatable—allows the algorithm to sample conformations that maximize hydrogen bonding with key residues like GLY-77 and TYR-115[3].
Post-Docking Analysis & Molecular Dynamics (MD) Simulation
-
Complex Solvation: Immerse the best-docked AC23A-protein complex in a TIP3P water box and neutralize with Na+/Cl- ions.
-
Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns.
-
Production Run: Execute a 100 ns MD simulation.
-
Causality & Rationale: Static molecular docking only provides a single, frozen snapshot of binding affinity. Because AC23A is a bulky triterpenoid, it can induce significant conformational shifts in the target protein upon binding. Running a 100 ns MD simulation is mandatory to calculate the Root Mean Square Deviation (RMSD) of the complex—proving dynamic stability over time—and the Root Mean Square Fluctuation (RMSF) to identify which specific amino acid loops adapt to the ligand. Dynamic analysis confirms that the number of hydrogen bonds between AC23A and its targets typically stabilizes between 4 and 10 bonds during the simulation process[4].
Mechanistic Pathway Modeling
The computational identification of AC23A's binding pockets directly correlates to its in vivo multi-pathway effects. By acting as an agonist at FXR, an inhibitor at Pancreatic Lipase, and binding to MAPK1, AC23A orchestrates a systemic response that lowers lipids and promotes diuresis.
Multi-target pharmacological mechanisms of 23-O-Acetylalisol C.
References
-
Title: Alisol C 23-acetate might be a lead compound of potential lipase inhibitor from Alismatis Rhizoma: Screening, identification and molecular dynamics simulation Source: NIH / PubMed URL: [Link]
-
Title: Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma Source: NIH / PMC URL: [Link]
-
Title: Analysis of Potential Q-Markers for Salt-Processed Alismatis Rhizoma in Diuresis Based on Fingerprinting Technology and Network Pharmacology Source: Semantic Scholar URL: [Link]
Sources
- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Alisol C 23-acetate might be a lead compound of potential lipase inhibitor from Alismatis Rhizoma: Screening, identification and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Alisol C Monoacetate as a Primary Reference Standard for the Quality Control of Rhizoma Alismatis (Ze Xie)
Introduction & Regulatory Context
Rhizoma Alismatis (known in Traditional Chinese Medicine as Ze Xie), the dried rhizome of Alisma orientale, is a foundational botanical utilized for its diuretic, lipid-lowering, and anti-inflammatory properties[1]. The pharmacological efficacy of this botanical is primarily driven by protostane-type triterpenoids. To ensure batch-to-batch consistency and therapeutic safety, modern regulatory frameworks, including the Chinese Pharmacopoeia (2020/2025 editions), mandate strict quality control (QC) metrics. Specifically, authenticated Rhizoma Alismatis must contain a minimum combined content of 0.10% for alisol B 23-acetate and alisol C monoacetate (also referred to as alisol C 23-acetate)[2].
This application note provides drug development professionals and analytical scientists with a comprehensive, self-validating methodology for utilizing Alisol C monoacetate as a quantitative reference standard in TCM quality control.
Mechanistic Grounding: Why Alisol C Monoacetate?
Selecting the correct reference standard is critical for reproducible pharmacognosy. Alisol C monoacetate (CAS: 26575-93-9) serves as an indispensable quantitative marker (Q-marker) for several scientifically grounded reasons:
-
Chemical Stability & Distinctive Chromophore: Unlike some native alisols (e.g., Alisol A) that undergo rapid artificial formation or degradation during the drying and processing phases[3], Alisol C monoacetate maintains a highly stable protostane tetracyclic triterpenoid skeleton. Furthermore, its conjugated double bond system provides a distinct UV absorption profile, making it highly suitable for Diode-Array Detection (DAD) without the absolute necessity of mass spectrometry for routine QC[4].
-
Bioactivity Correlation: Alisol C monoacetate is not merely a passive structural marker; it exhibits direct pharmacological relevance. Research demonstrates it has significant inhibitory effects on human carboxylesterase 2 (HCE-2) and possesses potent anti-osteoporotic and diuretic activities[5].
-
Processing Indicator: The concentration of specific triterpenes shifts dramatically during TCM processing (e.g., salt-processed Alismatis Rhizoma or SAR). Tracking Alisol C monoacetate alongside other alisols provides a reliable chromatographic fingerprint to verify the processing method, track synergistic compound changes, and prevent adulteration[6].
Analytical Workflow Visualization
Fig 1: QC workflow using Alisol C monoacetate as a reference standard in TCM analysis.
Experimental Protocol: HPLC-DAD Quantification
This protocol outlines a self-validating HPLC-DAD method for the simultaneous extraction and quantification of Alisol C monoacetate.
Reagents and Materials
-
Reference Standard: Alisol C monoacetate (Purity ≥98% by HPLC, confirmed via MS/NMR)[7].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
Self-Validating Standard Preparation
Expertise Insight: To ensure quantitative accuracy, the reference standard must be protected from hydrolytic degradation and calibrated across a dynamic range that reflects natural botanical variance.
-
Primary Stock Solution: Accurately weigh 10.0 mg of the Alisol C monoacetate reference standard. Dissolve completely in 10.0 mL of LC-grade Methanol to yield a 1.0 mg/mL stock. Crucial Step: Store at -20°C in amber glass to prevent photo-oxidation of the triterpenoid backbone.
-
Working Calibration Curve: Serially dilute the stock with methanol to create six calibration levels: 5, 10, 25, 50, 100, and 200 µg/mL.
-
System Suitability Test (SST): Inject a mid-level standard (50 µg/mL) six consecutive times before running samples. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.5%, and the peak tailing factor is between 0.95 and 1.05.
Optimized Sample Extraction
Expertise Insight: Triterpenoids are highly lipophilic. Ultrasonic extraction in a medium-polarity solvent (Acetonitrile) ensures exhaustive recovery without inducing the thermal degradation often seen in Soxhlet extraction.
-
Pulverize the dried Rhizoma Alismatis sample and pass it through a 50-mesh sieve to ensure uniform particle size and maximize solvent contact area.
-
Accurately weigh 0.5 g of the powder into a 50 mL conical flask equipped with a tight-fitting stopper.
-
Add exactly 25.0 mL of Acetonitrile. Record the total weight of the sealed flask.
-
Sonicate at room temperature (25°C) for 30 minutes at 40 kHz, 250 W.
-
Allow the flask to cool to room temperature and weigh it again. Replenish any lost mass with Acetonitrile to maintain the exact volumetric ratio.
-
Filter the extract through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Ultrapure Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0–10 min: 40% B → 60% B
-
10–25 min: 60% B → 80% B
-
25–35 min: 80% B → 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C (Maintains reproducible retention times and reduces system backpressure).
-
Detection Wavelength: 208 nm (Optimal wavelength for capturing the protostane triterpenoid chromophore without excessive baseline noise).
Quantitative Data & Method Validation Summary
To establish trustworthiness, the analytical method must be validated according to ICH guidelines. The table below summarizes the typical validation parameters for Alisol C monoacetate achieved using this specific protocol.
| Validation Parameter | Target Specification | Experimental Result (Typical) | Causality / Scientific Significance |
| Linearity Range | R2≥0.9990 | 5.0 – 200.0 µg/mL ( R2=0.9995 ) | Ensures accurate quantification across the wide natural botanical variations of A. orientale. |
| LOD (S/N = 3) | ≤1.0 µg/mL | 0.45 µg/mL | Confirms sufficient sensitivity for trace-level detection in heavily processed TCMs. |
| LOQ (S/N = 10) | ≤2.5 µg/mL | 1.50 µg/mL | Establishes the absolute lower bound for reliable, reproducible peak integration. |
| Intra-day Precision | RSD ≤2.0% | 1.1% (n=6) | Validates instrument stability, column integrity, and autosampler consistency. |
| Spike Recovery | 95.0% – 105.0% | 98.4% ± 1.2% | Proves the extraction solvent (Acetonitrile) exhaustively recovers the analyte without matrix suppression. |
Conclusion
The utilization of Alisol C monoacetate as a reference standard is non-negotiable for the rigorous quality control of Rhizoma Alismatis. By employing the self-validating HPLC-DAD protocol detailed above, analytical laboratories can confidently quantify this critical Q-marker, ensuring compliance with pharmacopoeial standards and safeguarding the therapeutic integrity of the final TCM product.
References
-
Botany, traditional uses, phytochemistry, pharmacology, toxicology and processing of Rhizoma alismatis: a review. Frontiers in Pharmacology. Available at: [Link]
-
Simultaneous determination of four active components in Alisma orientale (Sam.) Juz. by HPLC–DAD using a single reference standard. Phytomedicine (via NIH). Available at:[Link]
-
Changes in Triterpenes in Alismatis rhizoma after Processing Based on Targeted Metabolomics Using UHPLC-QTOF-MS/MS. Molecules (MDPI). Available at: [Link]
-
Novel protostane-type triterpenoids with inhibitory human carboxylesterase 2 activities. RSC Advances. Available at: [Link]
-
Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities. Frontiers in Chemistry. Available at: [Link]
-
Analysis of Potential Q-Markers for Salt-Processed Alismatis Rhizoma in Diuresis Based on Fingerprinting Technology. Semantic Scholar. Available at: [Link]
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Frontiers | Botany, traditional uses, phytochemistry, pharmacology, toxicology and processing of Rhizoma alismatis: a review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of four active components in Alisma orientale (Sam.) Juz. by HPLC–DAD using a single reference standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel protostane-type triterpenoids with inhibitory human carboxylesterase 2 activities - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04841F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alisol C monoacetate | China | Manufacturer | Shanghai Standard Technology Co., Ltd. [chemicalbook.com]
Technical Support Center: Troubleshooting DMSO Toxicity in 23-O-Acetylalisol C In Vitro Assays
Welcome to the Technical Support and Troubleshooting Guide for 23-O-Acetylalisol C (Alisol C 23-acetate). This guide is designed for researchers and drug development professionals facing challenges with compound solubilization and vehicle-induced cytotoxicity during in vitro cell culture experiments.
The Core Challenge: Hydrophobicity vs. Solvent Toxicity
23-O-Acetylalisol C is a bioactive triterpenoid extracted from Alisma orientale[1]. Due to its rigid, multi-cyclic hydrocarbon skeleton, it is highly hydrophobic and practically insoluble in aqueous cell culture media. To achieve solubilization, researchers must use Dimethyl Sulfoxide (DMSO) to prepare concentrated stock solutions (up to 25 mg/mL or 47.28 mM)[1].
The Causality of DMSO Toxicity: While DMSO is an excellent amphiphilic solvent, it is biologically active. At concentrations exceeding cellular tolerance limits, DMSO intercalates into the lipid bilayer of cell membranes, causing transient pore formation and structural degradation. In sensitive cells, this stress induces the cleavage of caspase-3 and PARP-1, triggering apoptosis[2]. Furthermore, DMSO can induce reactive oxygen species (ROS) and alter epigenetic landscapes, which can severely confound assay readouts by masking or mimicking the pharmacological effects of 23-O-Acetylalisol C.
Mechanistic pathway of DMSO-induced cytotoxicity and assay interference in in vitro cell culture.
Quantitative Data: Establishing Safe DMSO Limits
Different cell lines exhibit vastly different tolerances to DMSO. For example, robust immortalized macrophages like RAW 264.7 can tolerate up to 1.5% DMSO[3], whereas primary human fibroblast-like synoviocytes (FLS) show significant toxicity at just 0.1%[2].
Table 1: Consensus Limits for Final DMSO Concentrations in Cell Culture
| DMSO Concentration (v/v) | General Cellular Response | Recommendation for 23-O-Acetylalisol C Assays |
| ≤ 0.01% - 0.05% | Safe for highly sensitive primary cells (e.g., human FLS, T-cells) even for long-term exposure (72h)[2]. | Optimal Target. Use for all primary cell lines and >48h incubations. |
| ≤ 0.1% | Considered safe for most robust cell lines with minimal impact on viability or signaling[4]. | Standard Limit. Highly recommended maximum for standard 24h-48h assays. |
| 0.1% - 0.5% | Tolerated by some immortalized lines for short durations (24h), but may induce ROS or mild stress[4]. | Use with Caution. Requires rigorous vehicle control validation. |
| > 1.0% | Significant cytotoxicity, cell cycle arrest, and caspase cleavage common across most cell types[2][4]. | Not Recommended. Will likely confound 23-O-Acetylalisol C efficacy data. |
Self-Validating Experimental Protocol: Preparation & Dosing
To test 23-O-Acetylalisol C effectively while keeping DMSO ≤ 0.1%, follow this step-by-step methodology. This protocol utilizes a co-solvent strategy to prevent the compound from precipitating ("crashing out") when introduced to aqueous media.
Step 1: Preparation of the Master Stock
-
Weigh the 23-O-Acetylalisol C powder.
-
Dissolve in 100% anhydrous, newly opened DMSO to achieve a maximum concentration of 25 mg/mL (47.28 mM)[1].
-
Troubleshooting: If the powder does not fully dissolve, apply sonication and gentle warming in a water bath (do not exceed 60°C) until the solution is completely clear[1].
Step 2: Preparation of the Intermediate Co-Solvent Dilution (Optional but Recommended) To avoid solvent shock, utilize Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a carrier.
-
Prepare a 20% SBE-β-CD solution in standard saline.
-
Add the DMSO stock dropwise into the SBE-β-CD solution to create a 10% DMSO / 90% SBE-β-CD intermediate stock[1]. Vortex immediately during addition.
Step 3: Final Media Preparation
-
Pre-warm your complete cell culture media to 37°C.
-
Perform serial dilutions of your intermediate stock into the pre-warmed media.
-
Validation Check: Calculate the final DMSO percentage. Ensure the highest concentration of 23-O-Acetylalisol C results in a final DMSO concentration of ≤ 0.1%.
Step 4: Vehicle Control Validation (Critical)
-
Prepare a vehicle control containing the exact same final volumetric ratio of DMSO (and SBE-β-CD, if used) as your highest treatment group.
-
If the vehicle control shows >5% cell death compared to a completely untreated control, the assay is invalid, and the DMSO concentration must be further reduced.
Optimized workflow for formulating highly hydrophobic 23-O-Acetylalisol C for cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 23-O-Acetylalisol C precipitates into cloudy white flakes as soon as I add the DMSO stock to my culture media. How do I fix this? A: This is caused by "solvent shock." The highly hydrophobic triterpene rapidly aggregates when the DMSO is diluted by the aqueous media. Solution: Never add cold media to the stock. Always pre-warm the media to 37°C and add the compound dropwise while actively vortexing. If precipitation persists, you must use the intermediate co-solvent protocol (Step 2 above) using SBE-β-CD to encapsulate the compound prior to media introduction[1].
Q2: I am observing high cytotoxicity at my top dose (50 µM), but I suspect it is the DMSO, not the 23-O-Acetylalisol C. How can I isolate the compound's true effect? A: You must perform a DMSO dose-response viability assay (e.g., MTT, CellTiter-Glo) on your specific cell line using DMSO concentrations ranging from 0.01% to 1.0%[4]. Determine the maximum tolerable limit where viability remains >95%. If your top dose requires a DMSO concentration higher than this limit, you cannot accurately assess the drug's toxicity. You must either synthesize a more concentrated master stock or utilize a different delivery vehicle (e.g., liposomes or cyclodextrins).
Q3: Can the DMSO vehicle interfere with my colorimetric assay readouts (e.g., MTT or WST-8)? A: Yes. At higher concentrations, DMSO can alter the oxidative state of the media and prematurely reduce tetrazolium salts, leading to false-positive viability signals or high background noise. To mitigate this, keep final DMSO ≤ 0.1%, and always subtract the absorbance of a blank well containing media + vehicle (no cells) from your experimental wells.
Q4: Does the exposure time to DMSO matter, or just the concentration? A: Exposure time is critical. Studies on primary cells have demonstrated that while a 24-hour exposure to 0.05% DMSO may be perfectly safe, extending that exposure to 72 hours at the exact same concentration can induce significant toxicity and apoptosis[2]. For assays lasting longer than 48 hours, aim for a maximum final DMSO concentration of 0.01%.
References
-
National Institutes of Health (PMC). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Int J Mol Sci. 2022. Available at:[Link]
-
MDPI. "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation." Molecules. 2023. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring the Integrity of Alisol C Monoacetate in Biological Samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Alisol C monoacetate. This guide, prepared by our team of Senior Application Scientists, provides in-depth technical guidance and troubleshooting strategies to address the inherent instability of Alisol C monoacetate in biological matrices. Our goal is to equip you with the knowledge and practical protocols necessary to ensure the accuracy and reliability of your experimental data.
Introduction: The Challenge of Ester Instability
Alisol C monoacetate, a promising triterpenoid with diverse biological activities, contains an ester functional group that is susceptible to hydrolysis, particularly in biological samples.[1] This chemical instability is primarily mediated by a class of enzymes known as esterases, which are abundant in plasma, blood, and tissue homogenates.[1] The in-vitro degradation of Alisol C monoacetate can lead to the formation of its primary metabolite, Alisol C, and a significant underestimation of its true concentration in pharmacokinetic and pharmacodynamic studies. This guide will provide a comprehensive overview of the factors influencing the stability of Alisol C monoacetate and practical solutions to mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: My measured concentrations of Alisol C monoacetate in plasma are inconsistent and lower than expected. What could be the cause?
A1: The most probable cause is the enzymatic hydrolysis of the acetate ester group by esterases present in the plasma.[1] Carboxylesterases are a major family of serine hydrolases responsible for the metabolism of many ester-containing drugs.[1] The activity of these enzymes can lead to rapid degradation of Alisol C monoacetate ex vivo (after sample collection), resulting in artificially low and variable measurements.
Q2: At what temperature should I handle and store my biological samples containing Alisol C monoacetate?
A2: Temperature is a critical factor in controlling both enzymatic and chemical degradation.[2] Lowering the temperature significantly slows down the rate of these reactions.
-
Sample Collection and Processing: All blood and tissue samples should be collected and processed on ice or at refrigerated temperatures (2-8°C) whenever possible.[3]
-
Short-Term Storage: For short-term storage (up to 24 hours), plasma or serum samples should be kept at -20°C.
-
Long-Term Storage: For long-term storage, samples should be stored at -80°C to minimize degradation.[4]
Q3: Does the pH of the sample matrix affect the stability of Alisol C monoacetate?
Q4: What are esterase inhibitors, and how can they help stabilize Alisol C monoacetate?
A4: Esterase inhibitors are compounds that block the activity of esterase enzymes, thereby preventing the hydrolysis of ester-containing molecules like Alisol C monoacetate. Incorporating an appropriate esterase inhibitor into your sample collection tubes is a highly effective strategy to ensure the stability of your analyte.[6]
Q5: Which esterase inhibitor should I use, and at what concentration?
A5: The choice and concentration of an esterase inhibitor often require optimization. Common and effective esterase inhibitors include:
| Esterase Inhibitor | Target Enzymes | Typical Working Concentration | Reference |
| Sodium Fluoride (NaF) | General Esterase Inhibitor | 1-2% (w/v) in blood collection tube | [7] |
| Phenylmethylsulfonyl Fluoride (PMSF) | Serine Hydrolases (e.g., Carboxylesterases) | 1-2 mM in blood/plasma | [1] |
| Diisopropylfluorophosphate (DFP) | Serine Hydrolases | 1-2 mM in blood/plasma | [8] |
| Paraoxon | Cholinesterases | 100 µM in blood/plasma | [8] |
Note: Some inhibitors, like DFP, are highly toxic and should be handled with extreme caution and appropriate personal protective equipment. It is recommended to start with a broad-spectrum inhibitor like Sodium Fluoride or a combination of inhibitors to cover a wider range of esterases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable analyte recovery | Enzymatic degradation during sample collection and processing. | 1. Collect blood samples in tubes pre-treated with an esterase inhibitor (e.g., Sodium Fluoride). 2. Immediately place samples on ice after collection. 3. Separate plasma or serum by centrifugation at 4°C as soon as possible (ideally within 30 minutes). |
| Analyte degradation in stored plasma/serum | Inadequate storage temperature or prolonged storage. | 1. Ensure samples are stored at -80°C for long-term stability. 2. Minimize freeze-thaw cycles by aliquoting samples before freezing. 3. Conduct long-term stability studies to determine the maximum allowable storage duration. |
| Inconsistent results between different batches of samples | Variability in sample handling procedures or matrix effects. | 1. Standardize the entire sample collection and processing workflow. 2. Validate the bioanalytical method for matrix effects from different sources of biological samples. 3. Ensure consistent use and concentration of esterase inhibitors across all samples. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for Alisol C Monoacetate Analysis
Objective: To collect and process blood samples in a manner that preserves the stability of Alisol C monoacetate.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., Sodium Fluoride).
-
Ice bath
-
Refrigerated centrifuge
-
Pipettes and sterile tips
-
Cryogenic vials for plasma storage
Procedure:
-
Pre-label all collection and storage tubes.
-
Collect whole blood directly into the pre-chilled Vacutainer tubes containing the anticoagulant and esterase inhibitor.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the additives.
-
Place the tube immediately in an ice bath.
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.[3]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Transfer the plasma into pre-labeled cryogenic vials.
-
Immediately freeze the plasma samples at -80°C until analysis.
Protocol 2: Conducting a Bench-Top Stability Study in Plasma
Objective: To evaluate the stability of Alisol C monoacetate in plasma under typical laboratory handling conditions.
Materials:
-
Blank plasma from the relevant species, stabilized with an esterase inhibitor.
-
Stock solution of Alisol C monoacetate of known concentration.
-
Validated bioanalytical method for Alisol C monoacetate.
Procedure:
-
Spike the blank plasma with Alisol C monoacetate to achieve low and high concentration quality control (QC) samples.
-
Aliquot the spiked plasma samples into multiple vials.
-
Analyze a set of "time zero" samples immediately to establish the initial concentration.
-
Store the remaining aliquots at room temperature (or the temperature of your sample preparation area).
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), retrieve a set of low and high QC samples and analyze them.
-
Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[9]
Visualizing the Degradation Pathway and Stabilization Workflow
Caption: Degradation pathway of Alisol C monoacetate and the recommended workflow for sample stabilization.
References
- Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-43.
- Taylor & Francis. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS: Bioanalysis: Vol 2, No 4.
- Liu, T., et al. (2023). The roles of serine hydrolases and serum albumin in alisol B 23-acetate hydrolysis in humans. Frontiers in Pharmacology, 14, 1149950.
- ResearchGate. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS.
- Benchchem. (2025).
- Celegence. (2024).
- Sultana, N., et al. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 867-875.
- BEBAC. (2012). Validation of Bioanalytical Methods for BE Studies.
- Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(12), 1423-1434.
- Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 903-911.
- MedchemExpress.com. (n.d.).
- HEADSpace. (n.d.). Appendix 9.a Standard Operating Procedure (SOP)
- WuXi AppTec. (2023). Methodologies for Stabilization of Pharmaceuticals in Biological Samples.
- Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood.
- Singh, R., et al. (2017). Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Esterase Inhibitors. Current Drug Targets, 18(11), 1279-1313.
- ResearchGate. (n.d.).
- European Bioanalysis Forum. (2012).
- Yu, Y., et al. (2011). A sensitive liquid chromatography-mass spectrometry method for simultaneous determination of alisol A and alisol A 24-acetate from Alisma orientale (Sam.) Juz. in rat plasma. Analytical and Bioanalytical Chemistry, 399(3), 1363-1369.
- Current Protocols in Pharmacology. (2012). Unit 7.11. In vitro assessment of drug and metabolite stability in blood and plasma.
- Biolife Solutions. (2019). Temperature Control in Pharmaceutical Stability.
- impact of sample storage conditions on forensic toxicology analysis – a review. (2023). World Journal of Pharmaceutical and Life Sciences, 9(1), 1-6.
- ResearchGate. (n.d.). A sensitive liquid chromatography-mass spectrometry method for simultaneous determination of alisol A and alisol A 24-acetate from Alisma orientale (Sam.) Juz.
- Clinical Trials.gov. (2022). Protocol: Collection of Blood Products for Use in the Development and Validation of Point-of-Care In Vitro Diagnostic Liver Fun.
- SciTechnol. (2023).
- ASHP Publications. (n.d.).
- TA Instruments. (2024).
- Korea Science. (2023).
- Rao, P., et al. (2023). Validated Bio-Analytical Method for Cinacalcet Concentrations in Rat Plasma by Reversed Phase-High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences, 85(1), 236-243.
Sources
- 1. The roles of serine hydrolases and serum albumin in alisol B 23-acetate hydrolysis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. The binding mechanisms of plasma protein to active compounds in Alismaorientale rhizomes (Alismatis Rhizoma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. onyxipca.com [onyxipca.com]
- 9. In vitro metabolism of alisol A and its metabolites' identification using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Validation of 23-O-Acetylalisol C Reference Materials: A Publishable Comparison Guide
As an application scientist specializing in natural product chemistry, I frequently encounter the analytical challenges of isolating and validating triterpenoids. 23-O-Acetylalisol C (also known as Alisol C 23-acetate) is a highly bioactive protostane-type triterpenoid extracted from the rhizomes of Alisma orientale[1]. Pharmacologically, it is recognized for its potent ability to significantly reduce delayed-type hypersensitivity (DTH) reactions and modulate inflammatory pathways[1].
However, the structural complexity of triterpenoids—specifically the presence of multiple stereocenters and structurally similar analogs (such as Alisol B 23-acetate)—makes the purification and validation of this compound exceptionally challenging. This guide objectively compares high-purity reference materials against conventional crude extracts and provides a self-validating experimental workflow for establishing the purity and structural integrity of 23-O-Acetylalisol C.
Product Comparison: Analytical Reference Standards vs. Crude Extracts
When selecting materials for quantitative pharmacokinetics, bioassays, or quality control of Traditional Chinese Medicine (TCM), the purity of the reference material directly dictates the reliability of the data. Below is a comparative analysis of High-Purity Analytical Standards versus Conventional Crude Extracts.
Table 1: Performance and Suitability Comparison
| Feature | High-Purity Reference Standard (≥98%) | Conventional / Crude Extract (<50%) | Impact on Experimental Integrity |
| Purity Level | ≥98.0% (HPLC-UV validated) | Highly variable (typically 20-50%) | High purity eliminates off-target effects in sensitive in vitro cellular assays. |
| Structural ID | Confirmed via 1H-NMR, 13C-NMR, and MS | Unverified; complex mixture | Guarantees the acetyl group is correctly positioned at C-23, avoiding isomer confusion. |
| Quantification | Absolute quantification possible | Relative or qualitative only | Essential for establishing standard curves in LC-MS/MS pharmacokinetic studies. |
| Reproducibility | Lot-to-lot consistency guaranteed | High batch-to-batch variability | Ensures long-term reproducibility of DTH inhibition models across different studies. |
Experimental Workflows and Causality
To certify a batch of 23-O-Acetylalisol C as an analytical reference standard, a rigorous, self-validating analytical system must be employed. Relying on a single technique is insufficient; orthogonal methods (HPLC for chemical purity, LC-MS for mass ID, and NMR for spatial structure) must be combined.
Step-by-step analytical validation workflow for 23-O-Acetylalisol C reference materials.
Step-by-Step Methodology: HPLC Purity Validation
Step 1: Sample Preparation
-
Protocol: Dissolve 1.0 mg of the 23-O-Acetylalisol C standard (Molecular Weight: 528.7 g/mol [2]) in 1.0 mL of HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Methanol is selected because the protostane triterpenoid backbone is highly lipophilic. Complete solubilization prevents sample precipitation upon injection into the aqueous mobile phase.
-
Self-Validation: Always inject a blank methanol sample prior to the standard. This rules out the possibility that observed peaks are artifacts from the solvent or system carryover.
Step 2: Chromatographic Separation
-
Protocol: Utilize a C18 Reverse-Phase column (250 mm × 4.6 mm, 5 µm). Employ a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).
-
Causality: The C18 stationary phase provides the necessary hydrophobic interactions to separate 23-O-Acetylalisol C from structurally similar isomers. The addition of 0.1% formic acid suppresses the ionization of trace acidic impurities, sharpening peak shapes and significantly improving baseline resolution[3].
Step 3: Detection and Quantification
-
Protocol: Set the UV detector to 205 nm. Calculate purity using the peak area normalization method.
-
Causality: Triterpenoids lack extended conjugated double-bond systems, meaning they do not absorb strongly in the visible or near-UV spectrum. The 205 nm wavelength captures the absorption of the isolated double bonds and the ester carbonyl groups.
-
Self-Validation: The peak area of 23-O-Acetylalisol C must account for ≥98.0% of the total integrated area to meet reference standard criteria[1].
Step-by-Step Methodology: Structural Elucidation (NMR)
While HPLC confirms chemical purity, it cannot definitively distinguish between stereoisomers or confirm the exact position of functional groups.
-
Protocol: Dissolve the purified compound in Deuterated Chloroform (CDCl3) and acquire 1H and 13C NMR spectra.
-
Causality: 13C-NMR is critical for confirming the esterification at the C-23 position. The presence of a distinct carbonyl carbon signal at ~170 ppm, coupled with the specific downfield chemical shift of the C-23 methine proton in the 1H-NMR spectrum, distinguishes 23-O-Acetylalisol C from unacetylated Alisol C. This orthogonal structural validation ensures the biological mechanism of the standard remains intact.
Biological Relevance of High-Purity Standards
Using a fully validated, ≥98% pure reference standard is non-negotiable when studying the compound's immunomodulatory effects. Impurities can easily trigger false positives in sensitive immune cell assays.
Mechanism of 23-O-Acetylalisol C in inhibiting Delayed-Type Hypersensitivity (DTH) responses.
By utilizing a certified reference material, researchers can confidently attribute the suppression of inflammatory cytokines and the subsequent inhibition of the DTH response directly to 23-O-Acetylalisol C, rather than unknown artifacts within a crude botanical extract.
References
- Title: Alisol C 23-acetate (Standard) (23-O-Acetylalisol C (Standard))
- Source: thieme-connect.
- Source: nih.
Sources
Personal protective equipment for handling 23-O-Acetylalisol C;Alisol C monoacetate
Title: Comprehensive Safety and Operational Guide for Handling 23-O-Acetylalisol C (Alisol C Monoacetate)
Introduction 23-O-Acetylalisol C (also known as Alisol C monoacetate) is a highly bioactive triterpenoid isolated from the rhizome of Alisma orientale[1]. While it is not formally classified as a hazardous substance under the Globally Harmonized System (GHS)[2], its potent pharmacological profile—including the significant inhibition of delayed-type hypersensitivity (DTH)[1], suppression of osteoclast formation[3], and targeted antibacterial activity[3]—mandates stringent laboratory handling protocols. This guide provides drug development professionals with causality-driven standard operating procedures (SOPs) for the safe handling, formulation, and disposal of this compound.
Physicochemical Profile & Hazard Assessment
Understanding the physical properties of 23-O-Acetylalisol C is critical for designing an effective safety protocol. The compound is highly lipophilic, necessitating organic carrier solvents like dimethyl sulfoxide (DMSO) for stock preparation[1].
Table 1: Physicochemical and Safety Data Summary
| Property / Parameter | Value / Specification | Rationale for Safety Implication |
| CAS Number | 26575-93-9[2] | Unique identifier for safety tracking and EHS logging. |
| Molecular Weight | 528.7 g/mol [4] | Large molecular weight reduces volatility but poses a fine dust inhalation risk. |
| GHS Classification | Not classified[2] | Lack of acute toxicity data; requires precautionary Good Laboratory Practice (GLP). |
| Solubility | DMSO (≥ 25 mg/mL)[1] | DMSO acts as a carrier solvent, dramatically increasing the dermal permeability of the solute. |
| Primary Hazard | Biological activity[3] | Unintentional exposure may cause localized immunosuppression or cellular toxicity. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is driven by the compound's physical state (dry powder vs. solution) and the solvents used during preparation. Because DMSO rapidly penetrates the epidermal barrier and can carry dissolved triterpenoids directly into the bloodstream, dermal protection is the highest priority.
-
Hand Protection: Use double-layered nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides temporary resistance to DMSO. Double-gloving ensures that if the outer glove is compromised by solvent degradation, the inner glove maintains the barrier while the user safely removes the contaminated pair.
-
Eye Protection: ANSI Z87.1 compliant safety goggles. Causality: Protects against micro-aerosolization during the reconstitution of the dry powder and accidental splashes from carrier solvents.
-
Body Protection: Flame-resistant, fluid-resistant laboratory coat with fitted cuffs. Causality: Prevents powder adherence to personal clothing and minimizes skin exposure during accidental spills.
-
Respiratory Protection: N95/P100 particulate respirator (if weighing outside a containment hood). Causality: Prevents inhalation of fine triterpenoid dust particles[4], which could interact with respiratory mucosal immune cells.
Standard Operating Procedure: Formulation and Handling
To ensure both operator safety and experimental integrity, the preparation of 23-O-Acetylalisol C must follow a self-validating workflow.
Step-by-Step Methodology: Preparation of 25 mg/mL In Vitro Stock Solution
-
Environmental Setup: Perform all dry powder handling within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol dispersion.
-
Weighing: Using an anti-static weigh boat, carefully weigh the required mass of 23-O-Acetylalisol C. Causality & Self-Validation: Static electricity can cause the fine powder to scatter; using an anti-static gun or boat ensures 100% mass transfer and prevents environmental contamination.
-
Primary Solubilization: Transfer the powder to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 25.0 mg/mL concentration[1].
-
Dissolution & Validation: Vortex the mixture for 30-60 seconds. Self-Validation: Inspect the vial against a light source. The protocol should yield a completely clear solution[1]. If particulates remain, sonicate in a water bath at room temperature for 5 minutes until optical clarity is achieved.
-
Dilution for Working Solutions: For in vivo or cell culture assays, dilute the DMSO stock into the final aqueous buffer (e.g., 20% SBE-β-CD in saline or corn oil)[1]. Ensure the final DMSO concentration is ≤ 0.1% to prevent solvent-induced cytotoxicity in your assay.
Workflow Visualization
The following diagram illustrates the logical progression of handling 23-O-Acetylalisol C from dry powder to final disposal, emphasizing the integration of PPE and containment systems.
Workflow for safe handling, dissolution, and disposal of 23-O-Acetylalisol C.
Spill Management and Disposal Plans
Proper disposal prevents environmental contamination and adheres to institutional Environmental Health and Safety (EHS) guidelines.
Step-by-Step Spill Response Protocol:
-
Isolate the Area: Restrict access to the spill zone immediately.
-
Liquid Spills (DMSO Solutions): Cover the spill with an inert, highly absorbent material (e.g., vermiculite or universal chemical absorbent pads). Causality: Do not use water initially, as it will rapidly spread the lipophilic compound and the DMSO carrier across the surface.
-
Solid Spills (Dry Powder): Do not sweep. Gently cover the powder with damp paper towels to prevent aerosolization, then carefully wipe up the material.
-
Decontamination: Wash the affected surface with a 70% ethanol solution or a laboratory-grade detergent to solubilize and remove residual triterpenoid traces, followed by a final distilled water rinse.
Disposal Plan:
-
Liquid Waste: Collect all DMSO and aqueous working solutions in clearly labeled, sealable, non-halogenated organic waste containers[2]. Never pour solutions down the laboratory drain.
-
Solid Waste: Dispose of all contaminated weigh boats, pipette tips, glass vials, and used PPE in designated chemical solid waste bins destined for high-temperature incineration[2].
References
-
PubChem. "alisol C 23-acetate | C32H48O6 | CID 14036813." Retrieved from[Link]
Sources
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